(S)-Rabeprazole
(S)-Rabeprazole
Brand Name:
Vulcanchem
CAS No.:
177795-59-4
VCID:
VC21273914
InChI:
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
SMILES:
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Molecular Formula:
C18H21N3O3S
Molecular Weight:
359.4 g/mol
(S)-Rabeprazole
CAS No.: 177795-59-4
Cat. No.: VC21273914
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177795-59-4 |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1 |
| Standard InChI Key | YREYEVIYCVEVJK-VWLOTQADSA-N |
| Isomeric SMILES | CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC |
| SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
| Canonical SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator